Cas no 864071-09-0 (Pentadecafluorooctanoic Acid-13C)

Pentadecafluorooctanoic Acid-13C 化学的及び物理的性質
名前と識別子
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- Octanoic-1-13C acid,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro- (9CI)
- PERFLUORO-N-OCTANOIC ACID-1-13C
- Octanoic-1-13c acid,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-(9ci)
- DTXSID70892570
- Pentadecafluorooctanoic Acid-13C
- AKOS025311294
- MFCD08460489
- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro(113C)octanoic acid
- NS00111362
- Pentadecafluoro(1-13C)octanoic acid
- 864071-09-0
-
- MDL: MFCD08460489
- インチ: InChI=1S/C8HF15O2/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h(H,24,25)/i1+1
- InChIKey: SNGREZUHAYWORS-OUBTZVSYSA-N
- ほほえんだ: C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
計算された属性
- せいみつぶんしりょう: 414.9770565g/mol
- どういたいしつりょう: 414.9770565g/mol
- 同位体原子数: 1
- 水素結合ドナー数: 1
- 水素結合受容体数: 17
- 重原子数: 25
- 回転可能化学結合数: 6
- 複雑さ: 530
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 4.9
Pentadecafluorooctanoic Acid-13C 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P268102-25mg |
Pentadecafluorooctanoic Acid-13C |
864071-09-0 | 25mg |
$ 972.00 | 2023-09-06 | ||
abcr | AB358440-250mg |
Perfluoro-n-octanoic acid-1-13C, 98%; . |
864071-09-0 | 98% | 250mg |
€848.90 | 2024-06-12 | |
TRC | P268102-50mg |
Pentadecafluorooctanoic Acid-13C |
864071-09-0 | 50mg |
$ 1673.00 | 2023-09-06 | ||
abcr | AB358440-250 mg |
Perfluoro-n-octanoic acid-1-13C, 98%; . |
864071-09-0 | 98% | 250 mg |
€883.50 | 2023-07-19 | |
abcr | AB358440-100 mg |
Perfluoro-n-octanoic acid-1-13C, 98%; . |
864071-09-0 | 98% | 100 mg |
€373.50 | 2023-07-19 | |
TRC | P268102-5mg |
Pentadecafluorooctanoic Acid-13C |
864071-09-0 | 5mg |
$ 210.00 | 2023-09-06 | ||
abcr | AB358440-100mg |
Perfluoro-n-octanoic acid-1-13C, 98%; . |
864071-09-0 | 98% | 100mg |
€359.90 | 2024-06-12 |
Pentadecafluorooctanoic Acid-13C 関連文献
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Wei Chen Nanoscale, 2015,7, 6957-6990
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
Pentadecafluorooctanoic Acid-13Cに関する追加情報
Pentadecafluorooctanoic Acid-13C (CAS No. 864071-09-0): An Overview of a Versatile Compound in Chemical and Biological Research
Pentadecafluorooctanoic Acid-13C (CAS No. 864071-09-0) is a highly specialized compound that has gained significant attention in recent years due to its unique properties and diverse applications in chemical and biological research. This compound, also known as PFOSA-13C, is a perfluorinated carboxylic acid labeled with the stable isotope carbon-13. The incorporation of 13C into the molecular structure provides valuable insights into various biochemical processes, making it an essential tool for researchers in multiple fields.
The chemical structure of Pentadecafluorooctanoic Acid-13C consists of a fully fluorinated alkyl chain with a carboxylic acid group at one end. The presence of the 13C isotope at a specific position in the molecule allows for precise tracking and quantification using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques are crucial for understanding the behavior and interactions of this compound in complex biological systems.
In the realm of environmental science, Pentadecafluorooctanoic Acid-13C has been used to study the fate and transport of perfluorinated compounds (PFCs) in the environment. PFCs are widely used in industrial applications due to their unique properties, such as water and oil repellency. However, their persistence and potential toxicity have raised concerns about their environmental impact. By using labeled compounds like Pentadecafluorooctanoic Acid-13C, researchers can track the movement and transformation of these compounds in soil, water, and air, providing valuable data for environmental risk assessment and management.
In the field of biochemistry, Pentadecafluorooctanoic Acid-13C has found applications in studying metabolic pathways and protein-ligand interactions. The stable isotope labeling allows for the differentiation between endogenous and exogenous sources of perfluorinated compounds, which is crucial for understanding their biological effects. Recent studies have shown that perfluorinated compounds can interact with various proteins and enzymes, potentially affecting cellular processes such as signal transduction and gene expression. The use of Pentadecafluorooctanoic Acid-13C in these studies provides a powerful tool for elucidating these interactions at the molecular level.
In pharmaceutical research, Pentadecafluorooctanoic Acid-13C has been utilized to investigate the pharmacokinetics and pharmacodynamics of perfluorinated compounds. These compounds have shown promise as drug delivery agents due to their ability to enhance solubility and stability. By labeling these compounds with 13C, researchers can track their distribution, metabolism, and excretion in vivo, providing critical information for drug development and optimization. Additionally, the use of labeled compounds allows for the assessment of drug-drug interactions and potential side effects, ensuring the safety and efficacy of new therapeutic agents.
The synthesis of Pentadecafluorooctanoic Acid-13C involves several steps that require precise control over reaction conditions to ensure high purity and isotopic enrichment. Common synthetic routes include the fluorination of alcohols or alkenes followed by oxidation to form the carboxylic acid group. The incorporation of the 13C isotope can be achieved through various methods, such as isotopic exchange reactions or direct synthesis using labeled precursors. The resulting compound is typically characterized using NMR spectroscopy to confirm its structure and isotopic composition.
In conclusion, Pentadecafluorooctanoic Acid-13C (CAS No. 864071-09-0) is a versatile compound with a wide range of applications in chemical and biological research. Its unique properties, particularly the presence of the stable isotope carbon-13, make it an invaluable tool for studying environmental fate, biochemical processes, and pharmaceutical development. As research continues to advance in these fields, the importance of compounds like Pentadecafluorooctanoic Acid-13C will only grow, contributing to our understanding of complex systems and driving innovation in science and technology.
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